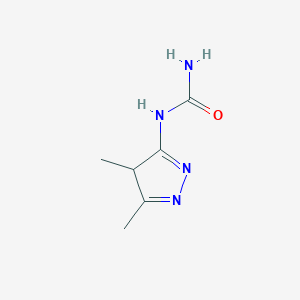

1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

259269-08-4 |

|---|---|

Molecular Formula |

C6H10N4O |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(4,5-dimethyl-4H-pyrazol-3-yl)urea |

InChI |

InChI=1S/C6H10N4O/c1-3-4(2)9-10-5(3)8-6(7)11/h3H,1-2H3,(H3,7,8,10,11) |

InChI Key |

UQTAMPGWULZQHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=NN=C1NC(=O)N)C |

Origin of Product |

United States |

Advanced Structural Characterization of 1 4,5 Dimethyl 4h Pyrazol 3 Yl Urea and Analogous Derivatives

X-ray Crystallographic Analysis of Pyrazolyl-Urea Architectures

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. For pyrazolyl-urea derivatives, this technique reveals critical details about their conformation, the intricate network of intermolecular interactions that govern their assembly into a crystal lattice, and their inherent structural flexibility.

Determination of Molecular Conformations in the Crystalline State

In several analogous structures, the urea (B33335) linker has been observed to adopt a specific configuration that results in a folded molecular conformation. acs.org For 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea, the planarity of the pyrazole (B372694) ring and the urea group is expected, with the key conformational descriptor being the torsion angle between these two planar groups. The methyl groups at the C4 and C5 positions of the pyrazole ring will influence the preferred orientation of the urea substituent to minimize steric hindrance.

Elucidation of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

A defining feature of pyrazolyl-ureas is the urea moiety's capacity to act as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). nih.gov This dual functionality is a powerful driver for self-assembly in the solid state. The most common and energetically favorable motif involves the formation of a cyclic dimer through a pair of N-H···O=C hydrogen bonds between two molecules, creating a characteristic R²₂(8) graph-set notation.

Beyond this primary interaction, the pyrazole ring's nitrogen atoms can also participate as hydrogen bond acceptors. mdpi.com This allows for the formation of more extended networks, such as one-dimensional chains or two-dimensional sheets, linking the primary urea dimers. mdpi.com These interactions are fundamental to the stability of the crystal lattice and dictate the material's physical properties. The presence of both a "pyrrole-like" N-H donor on the pyrazole ring and a "pyridine-like" nitrogen acceptor further enhances the potential for complex, three-dimensional hydrogen-bonded architectures. nih.gov

Interactive Table: Typical Hydrogen Bond Parameters in Pyrazolyl-Urea Analogs

| Donor (D) | Acceptor (A) | D-H···A Interaction | Distance (D···A) (Å) | Angle (D-H···A) (°) | Resulting Motif |

| Urea N-H | Urea C=O | N-H···O | 2.8 - 3.1 | 160 - 180 | Centrosymmetric Dimer |

| Pyrazole N-H | Pyrazole N | N-H···N | 2.9 - 3.2 | 150 - 175 | Chain / Sheet |

| Urea N-H | Pyrazole N | N-H···N | 2.9 - 3.2 | 155 - 175 | Inter-dimer Linkage |

Conformational Flexibility and Dihedral Angle Analysis within the Solid State

The solid-state structure provides a snapshot of a molecule's preferred conformation. Key to this analysis are the dihedral angles, which describe the rotation around specific bonds. For this compound, the most significant dihedral angles would be:

C(pyrazole)-C(pyrazole)-N(urea)-C(urea): This angle defines the twist of the urea group relative to the pyrazole ring. In related structures, this angle can vary, influencing the potential for intramolecular hydrogen bonding and accommodating crystal packing forces. sci-hub.st

C(pyrazole)-N(urea)-C(urea)=O: This angle describes the planarity of the urea linkage itself.

Analysis of analogous pyrazole derivatives shows that the dihedral angle between the pyrazole ring and an attached phenyl ring can range from approximately 31° to 41°, indicating that a significant twist from coplanarity is common. sci-hub.st This conformational flexibility allows the molecule to adopt a structure that maximizes favorable intermolecular interactions within the crystal.

Spectroscopic Investigations for Conformational and Tautomeric Analysis (excluding basic compound identification)

Spectroscopic methods are essential for probing molecular structure and dynamics, particularly for characterizing conformations that may exist in solution and for identifying specific functional groups through their vibrational modes.

Vibrational Spectroscopy (e.g., FTIR) in Characterizing N-H Stretching and Carbonyl Frequencies

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the vibrational modes of a molecule. For pyrazolyl-ureas, the most informative regions of the IR spectrum are those corresponding to the N-H and C=O stretching frequencies, as these are highly sensitive to the hydrogen-bonding environment. researchgate.net

N-H Stretching: The pyrazole and urea moieties both contain N-H bonds. Free, non-hydrogen-bonded N-H groups typically exhibit sharp absorption bands in the 3400-3500 cm⁻¹ region. researchgate.net In contrast, N-H groups involved in hydrogen bonding show broader bands that are shifted to lower frequencies (typically 3200-3400 cm⁻¹). The extent of this shift provides a qualitative measure of the hydrogen bond strength.

Carbonyl (C=O) Stretching (Amide I Band): The urea C=O stretch is one of the most intense absorptions in the IR spectrum. Its position is a reliable indicator of hydrogen bonding. A "free" carbonyl group (not acting as an H-bond acceptor) is expected around 1660 cm⁻¹ or higher. nih.gov When the carbonyl oxygen participates in a hydrogen bond, as in the common dimer motif, the band shifts to a lower wavenumber, typically appearing in the 1620–1650 cm⁻¹ range. nih.govnih.gov

Interactive Table: Characteristic IR Frequencies for Pyrazolyl-Urea Analogs

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | H-Bonding State |

| N-H Stretch | Urea / Pyrazole | 3400 - 3500 | Free |

| N-H Stretch | Urea / Pyrazole | 3200 - 3400 | Hydrogen-Bonded |

| C=O Stretch (Amide I) | Urea | ~1660 | Free |

| C=O Stretch (Amide I) | Urea | 1620 - 1650 | Hydrogen-Bonded |

Nuclear Magnetic Resonance (NMR) Studies for Conformational Preferences and Dynamic Behavior in Solution

NMR spectroscopy provides detailed information about the chemical environment of atoms in solution, allowing for the study of conformational preferences and dynamic processes like tautomerism and restricted rotation.

Conformational Preferences: The chemical shifts of the urea and pyrazole N-H protons are sensitive to their environment. In solution, these protons can exchange with the solvent or participate in intermolecular hydrogen bonding, which affects their resonance position. The chemical shifts for urea N-H protons in analogous compounds are often observed in the range of 5.6–9.1 ppm. nih.gov The pyrazole ring protons and the C4/C5-methyl protons would have characteristic shifts that are influenced by the electronic effects of the urea substituent. rsc.org

Dynamic Behavior: Pyrazole derivatives can exhibit prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms of the ring. Furthermore, rotation around the pyrazole-urea C-N bond may be hindered. These dynamic processes can be investigated using variable-temperature NMR (DNMR). researchgate.net As the temperature changes, the rate of these exchange processes can become comparable to the NMR timescale, leading to observable changes in the spectrum, such as the broadening or coalescence of signals. researchgate.netresearchgate.net For example, at low temperatures where exchange is slow, distinct signals for different conformers or tautomers might be observed, while at higher temperatures, these signals may merge into a single, averaged peak. researchgate.net

In Vitro Biological Activity and Mechanistic Insights of Pyrazolyl Urea Derivatives

Anti-Inflammatory Activities and Protein Kinase Modulation

Pyrazolyl-urea derivatives have been extensively investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov Dysregulation of these pathways is a hallmark of many inflammatory diseases, making kinase inhibitors a valuable therapeutic strategy.

A significant focus of research on pyrazolyl-urea compounds has been their ability to inhibit p38 mitogen-activated protein (MAP) kinase. nih.gov This serine/threonine kinase is a key component of a signaling cascade that regulates the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). Overproduction of these cytokines is implicated in the progression of inflammatory conditions such as rheumatoid arthritis.

N-pyrazole, N'-aryl ureas represent a series of compounds that demonstrate potent and selective inhibition of p38 MAP kinase. nih.gov A notable clinical candidate from this class is BIRB 796, which has shown significant improvements in binding, cellular, and in vivo potencies. nih.gov These diaryl urea (B33335) compounds function by stabilizing a conformation of the kinase that is incompatible with ATP binding.

| Compound | Target Kinase | Inhibition Metric (IC50) | Reference |

|---|---|---|---|

| BIRB 796 | p38 MAP Kinase | Potent inhibition (specific value not detailed in source) | nih.gov |

The inhibitory activity of pyrazole-based compounds extends beyond the p38 MAPK family. Derivatives containing the pyrazole (B372694) scaffold have also been developed as inhibitors of other important kinases involved in cell signaling and disease.

Src Kinase: Src family kinases (SFKs) are non-receptor tyrosine kinases that play roles in cell proliferation, differentiation, survival, and migration. Their overactivity is linked to cancer progression. Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the pyrazolyl-urea class, have been identified as potent inhibitors of SFKs.

TrkA Kinase: Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that is a key driver in tumor growth and pain signaling. nih.gov The development of TrkA inhibitors represents a novel therapeutic approach for cancer and pain management. nih.gov Notably, 5-pyrazolyl-urea derivatives have been specifically reported as inhibitors of TrkA kinase, highlighting the versatility of this chemical scaffold. researchgate.net

A key mechanistic insight into how pyrazolyl-urea derivatives inhibit kinases like p38 MAPK is through their interaction with a specific inactive conformation of the enzyme. nih.gov Many of these compounds are classified as "Type II" inhibitors, which bind to the kinase in its "DFG-out" conformation. nih.gov

The "DFG" motif refers to a conserved amino acid sequence (Asp-Phe-Gly) in the activation loop of many kinases. In the active "DFG-in" state, the kinase can bind ATP. However, certain inhibitors, including N-pyrazole, N'-aryl ureas, bind to and stabilize the "DFG-out" conformation, where the phenylalanine residue has flipped out of its active-state position. nih.gov This exposes a key allosteric binding domain that is distinct from the adenosine (B11128) 5'-triphosphate (ATP) binding site. nih.gov By stabilizing this inactive, non-ATP-compatible state, the inhibitors effectively prevent the kinase from performing its function.

The urea moiety of these inhibitors is crucial for this interaction, often forming a bidentate hydrogen bond with the side chain of a conserved glutamate (B1630785) residue (Glu71 in p38) within this allosteric pocket. This mode of allosteric inhibition, which does not directly compete with ATP, is a hallmark of this class of compounds and contributes to their potency and selectivity.

Antimicrobial Efficacy Against Pathogens

In addition to their anti-inflammatory properties, derivatives based on the pyrazole scaffold have demonstrated a broad spectrum of antimicrobial activities. nih.gov

Research has shown that pyrazole derivatives are active against a range of clinically relevant bacteria, including both Gram-positive and Gram-negative species.

Staphylococcus aureus (including MRSA): Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. Certain pyrazole-clubbed pyrimidine (B1678525) hybrids have shown excellent in vitro antibacterial activity against MRSA. For example, one such compound exhibited a minimal inhibitory concentration (MIC) of 521 μM against MRSA, which was comparable to the reference antibiotic levofloxacin.

Escherichia coli : Some novel pyrazole analogues have demonstrated exceedingly high activity against the Gram-negative bacterium E. coli, with one compound showing an MIC of 0.25 μg/mL, outperforming the standard ciprofloxacin. nih.gov

Mycobacterium tuberculosis : Tuberculosis remains a global health crisis, and new antitubercular agents are urgently needed. Screening of 1,3-disubstituted pyrazole derivatives has identified compounds with significant activity against M. tuberculosis H37Ra. Further optimization led to compounds with MIC values as low as 5.04 μg/mL and favorable safety profiles against human cell lines. Other pyrazole derivatives have also been reported to have antimycobacterial properties.

| Compound Class | Bacterial Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Pyrazole-clubbed pyrimidine | MRSA | 521 μM | |

| Novel pyrazole analogue | Escherichia coli | 0.25 μg/mL | nih.gov |

| 1,3-disubstituted pyrazole derivative | Mycobacterium tuberculosis H37Ra | 5.04 μg/mL |

One of the specific mechanisms through which pyrazole derivatives can exert their antibacterial effects is by targeting essential bacterial enzymes like DNA gyrase. This enzyme is a type II topoisomerase that is crucial for bacterial DNA replication and is a validated target for antibiotics.

A series of novel 4,5-dihydropyrazole derivatives were designed and synthesized as DNA gyrase inhibitors. Several of these compounds showed potent antibacterial activity. In particular, one derivative exhibited the most potent inhibitory activity against Bacillus subtilis DNA gyrase and S. aureus DNA gyrase with an IC₅₀ value of 0.125 μg/mL. Docking simulations confirmed that this compound could bind effectively within the active site of S. aureus DNA gyrase. This demonstrates that inhibition of DNA gyrase is a viable mechanism of action for this class of antibacterial compounds.

Antifungal Activity Against Fungal Species (e.g., plant pathogens, Candida albicans)

Derivatives of the pyrazole class have shown significant potential as antifungal agents, with activity documented against both human and plant pathogens. The pyrazole moiety is a core component of several commercial fungicides used in plant protection, which act by disrupting the energy cycle within the fungus. unina.it

Newly synthesized pyrazole analogues have demonstrated notable in vitro activity against a range of phytopathogenic fungi. For instance, one study investigated a series of novel pyrazole compounds against six strains of plant pathogenic fungi. unina.it A particular derivative, compound 1v , which features a cycloalkyl substituent, exhibited an impressive inhibition rate of 81.22% against Fusarium graminearum, slightly outperforming the commercial fungicide pyraclostrobin. unina.it This same compound also showed a 56.03% inhibition rate against Colletotrichum gloeosporioides and was active against all other tested fungi, indicating a broad spectrum of activity. unina.it

In the context of human pathogens, certain pyrazoline derivatives have been evaluated for their activity against Candida albicans, a common yeast-like fungus. acs.org

| Compound/Derivative | Fungal Species | Activity | Source(s) |

| Compound 1v | Fusarium graminearum | 81.22% inhibition | unina.it |

| Compound 1v | Colletotrichum gloeosporioides | 56.03% inhibition | unina.it |

| Various Pyrazoline Derivatives | Candida albicans | Antimicrobial activity demonstrated | acs.org |

Antiparasitic Activity (e.g., Leishmania infantum, Plasmodium, Toxoplasma)

The pyrazolyl-urea scaffold has been identified as a promising starting point for the development of novel antiparasitic agents. nih.gov Research has highlighted their activity against several protozoan parasites responsible for significant human diseases.

Against Plasmodium : Pyrazole-urea compounds have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria. nih.govoup.com A specific compound, C416 , was discovered through virtual screening and found to inhibit parasite growth with an EC50 value of 145 nM. nih.govfrontiersin.org This class of compounds is believed to act by competitively inhibiting the crucial protein-protein interaction between the myosin tail interacting protein (MTIP) and myosin A (MyoA), which is essential for the parasite's gliding motility and ability to invade host cells. nih.gov Further studies identified analogs of C416 with even greater potency, with some exhibiting EC50 values below 400 nM. nih.gov

Against Toxoplasma : A pyrazolyl-urea derivative, compound 52 , was identified as a lead compound against Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov It demonstrated an IC50 value of 500 nM and was shown to significantly limit the intracellular growth of T. gondii tachyzoites without affecting the host cells. nih.gov

Against Leishmania : Some pyrazole derivatives have shown activity against Leishmania infantum, the parasite that causes leishmaniasis. unina.itmdpi.com Certain compounds displayed low micromolar potency against the parasite in whole-cell assays while exhibiting no cytotoxicity towards human cells. mdpi.com

Anticancer and Antiproliferative Potentials in In Vitro Cell Lines

Pyrazolyl-urea derivatives have attracted considerable attention for their significant anticancer and antiproliferative activities. nih.govresearchgate.net They have been shown to interact with multiple intracellular signaling pathways critical for cancer cell growth and survival. researchgate.net

Growth Inhibition in Specific Cancer Cell Lines (e.g., HeLa, MCF-7, MDA-MB-231)

A novel pyrazolyl-urea compound, GeGe-3 , has demonstrated broad anticancer potential across a range of established cancer cell lines. dntb.gov.ua At concentrations around 10 μM, GeGe-3 significantly restricted the proliferation and metabolism of cell lines including HeLa (cervical cancer), MCF-7 and MDA-MB-231 (breast adenocarcinoma), PC3 (prostate adenocarcinoma), A549 (lung carcinoma), and others. dntb.gov.ua Another study noted that 5-pyrazolyl urea derivatives containing a trifluoromethyl substituent on the urea moiety showed excellent inhibitory activity against various cancer cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity | Source(s) |

| GeGe-3 | HeLa, MCF-7, MDA-MB-231, PC3, A549, SKMEL-28, SKOV-3, Hep-G2, SKBR3 | Significant restriction of cell proliferation at 10 μM | dntb.gov.ua |

| Trifluoromethyl-substituted 5-pyrazolyl ureas | Various cancer cell lines | Excellent inhibitory activity | nih.gov |

Antiangiogenic Properties of Pyrazolyl-Ureas

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Pyrazolyl-urea compounds, notably GeGe-3 , have displayed potent anti-angiogenic properties. dntb.gov.ua GeGe-3 was identified as a promising anti-angiogenic compound that inhibits processes essential for new blood vessel formation. researchgate.net Its presumptive targets include the protein kinase DMPK1 and the Ca2+-binding protein calreticulin. dntb.gov.ua

Intracellular Targets and Signaling Pathways (e.g., ERK/MAPK, phosphatases)

The anticancer effects of pyrazolyl-ureas are often linked to their ability to modulate key intracellular signaling pathways that regulate cell proliferation and survival. nih.gov The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is a central pathway in these processes. nih.gov

Several pyrazolyl-urea compounds have been shown to inhibit p38 MAP kinase. nih.gov These inhibitors function by stabilizing a specific conformation of the kinase that is incompatible with ATP binding. frontiersin.org The compound GeGe-3 was found to block the activation of MAPK and PI3K signaling pathways in human umbilical vein endothelial cells (HUVECs). researchgate.net Further investigation revealed that Dystrophia Myotonica Protein Kinase (DMPK) plays a crucial role in VEGF-induced activation of MAPK in these cells, and GeGe-3 targets DMPK's activity and protein level. researchgate.net The mechanism of action for certain antiproliferative 5-pyrazolyl ureas is thought to involve the targeting of different signaling pathways, including the ERK/MAPK pathway and phosphatases, or the crosstalk between them. nih.gov

Other Enzymatic Inhibition Profiles

Beyond their effects on pathways central to cancer and inflammation, pyrazolyl-urea derivatives have been identified as inhibitors of other specific enzymes.

Soluble Epoxide Hydrolase (sEH): A series of adamantyl-ureas featuring halogenated pyrazole fragments were developed as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids, which regulate many important bodily functions. The inhibition potency of these compounds ranged from 0.8 to 27.5 nM.

Aurora Kinases: The pyrazol-4-yl urea compound AT9283 was identified as a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases. dntb.gov.ua It also demonstrated inhibition of other kinases such as JAK2 and Abl (T315I). dntb.gov.ua

Phosphodiesterase 4 (PDE4): Hybrid compounds linking pyrazole scaffolds to substituted catechol moieties, known to inhibit PDE4, were synthesized. These hybrids were found to strongly inhibit PDE4D3 and PDE4B2 isoforms, which are involved in inflammatory responses. mdpi.com

Soluble Epoxide Hydrolase (sEH) Inhibition

No specific data regarding the inhibition of soluble epoxide hydrolase (sEH) by 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea were found. However, the pyrazolyl-urea scaffold is a known pharmacophore for sEH inhibition. sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). mdpi.commdpi.com Inhibition of sEH is therefore a therapeutic strategy to enhance the beneficial effects of EETs. mdpi.com

Research has shown that other pyrazolyl-urea derivatives, particularly those with adamantyl and halogenated pyrazole fragments, are potent sEH inhibitors. nih.gov For instance, compounds like 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea have demonstrated inhibitory concentrations (IC50) in the nanomolar range. nih.gov The urea moiety is crucial for binding, typically forming hydrogen bonds within the catalytic site of the enzyme, while adjacent hydrophobic groups, such as adamantane, occupy other regions of the binding pocket to increase potency. nih.gov

| Compound Name | sEH IC50 (nM) |

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | 0.8 |

| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | 1.2 |

Table 1. Examples of sEH inhibitory activity for representative pyrazolyl-urea derivatives. Data sourced from. nih.gov

Human Carbonic Anhydrase Inhibition

Specific inhibitory data for this compound against human carbonic anhydrase (hCA) isoforms is not documented in the searched literature. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are targets for various therapeutic areas. nih.gov

The pyrazole and urea moieties are present in known carbonic anhydrase inhibitors. nih.gov Studies on 4-(pyrazolyl)benzenesulfonamide ureas have shown potent inhibitory activity against tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the low nanomolar range. acs.org The mechanism of action for this class of inhibitors typically involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site, while the pyrazole and urea components form hydrogen bonds and other interactions with nearby amino acid residues, contributing to binding affinity and isoform selectivity. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Ki) Range (nM) |

| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA IX | 15.9–67.6 |

| 4-(Pyrazolyl)benzenesulfonamide ureas | hCA XII | 16.7–65.7 |

Table 2. Examples of human carbonic anhydrase inhibitory activity for a series of pyrazolyl-urea derivatives. Data sourced from. acs.org

α-Glucosidase Inhibition

There is no specific information available from the performed searches regarding the α-glucosidase inhibitory activity of this compound. α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. Its inhibition is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govresearchgate.net

The pyrazole scaffold is a component of compounds that have been investigated as α-glucosidase inhibitors. For example, a series of acyl pyrazole sulfonamides were found to be more potent inhibitors of α-glucosidase than the standard drug, acarbose, with IC50 values in the low micromolar range. researchgate.net The proposed mechanism involves interactions between the pyrazole and sulfonamide moieties and the active site residues of the enzyme. researchgate.net

| Compound Class | α-Glucosidase IC50 Range (µM) | Standard Drug (Acarbose) IC50 (µM) |

| Acyl pyrazole sulfonamides | 1.13–28.27 | 35.1 |

Table 3. Example of α-glucosidase inhibitory activity for representative acyl pyrazole derivatives. Data sourced from. researchgate.net

Mycobacterium tuberculosis CYP121A1 Inhibition

No in vitro data on the inhibition of Mycobacterium tuberculosis CYP121A1 by this compound were found. CYP121A1 is a cytochrome P450 enzyme essential for the viability of M. tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. nih.govcardiff.ac.uk The enzyme catalyzes the formation of a carbon-carbon bond in the cyclodipeptide cyclo-(L-Tyr-L-Tyr). nih.gov

Inhibitors of CYP121A1, such as azole-based compounds, typically function by having a nitrogen atom from the azole ring coordinate directly to the heme iron atom in the enzyme's active site. cardiff.ac.uk This interaction prevents the natural substrate from binding and being catalyzed. cardiff.ac.uk Fragment-based approaches have been used to develop pyrazole-containing inhibitors, which have demonstrated binding to the enzyme. acs.org

In Vitro Biological Screening Methodologies and Assays

Soluble Epoxide Hydrolase (sEH) Inhibition Assays

The inhibitory activity of compounds against sEH is commonly determined using fluorescence-based or colorimetric assays. nih.govnih.gov A widely used method employs a substrate that, upon hydrolysis by sEH, releases a fluorescent product. nih.govnih.govcaymanchem.com One such substrate is cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (also known as PHOME), which is hydrolyzed to the highly fluorescent 6-methoxy-2-naphthaldehyde. mdpi.com The assay is typically performed in a 96-well plate format. caymanchem.com The enzyme is pre-incubated with the test inhibitor for a short period before the fluorescent substrate is added. nih.gov The rate of fluorescent product formation is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths typically around 330 nm and 465 nm, respectively. caymanchem.com The reduction in reaction rate in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value. mdpi.com

Human Carbonic Anhydrase (hCA) Inhibition Assays

A primary method for measuring the inhibition of hCA isoforms is the stopped-flow CO2 hydration assay. mdpi.comresearchgate.net This technique measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of CO2 to bicarbonate. nih.govnih.gov The assay is conducted in a stopped-flow instrument, where a CO2-saturated solution is rapidly mixed with a buffer solution containing the enzyme, the test inhibitor, and a pH indicator. nih.gov The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction. The inhibition constant (Ki) is determined by measuring the enzymatic activity at various concentrations of the inhibitor. researchgate.net An alternative, simpler method is the esterase assay, where the hydrolysis of a substrate like 4-nitrophenyl acetate (B1210297) by the CA enzyme is monitored spectrophotometrically. mdpi.com However, this assay may not always correlate directly with the physiologically relevant CO2 hydration activity. mdpi.com

α-Glucosidase Inhibition Assays

The in vitro inhibitory activity against α-glucosidase is typically evaluated using a colorimetric assay. nih.gov The most common substrate is p-nitrophenyl-α-D-glucopyranoside (pNPG). nih.govtci-thaijo.org In the assay, the α-glucosidase enzyme (often from Saccharomyces cerevisiae) is pre-incubated with the test compound in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8) at 37°C. mdpi.complos.org The reaction is initiated by adding the pNPG substrate. mdpi.com The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product, which can be quantified by measuring its absorbance at 405 nm with a spectrophotometer or microplate reader. nih.govmdpi.com The reaction is typically stopped after a specific incubation period by adding a basic solution, such as sodium carbonate. mdpi.com The inhibitory activity is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor, and the IC50 value is determined from a dose-response curve. mdpi.com

Mycobacterium tuberculosis CYP121A1 Inhibition Assays

The interaction of inhibitors with CYP121A1 is often assessed using UV-visible absorbance spectroscopy. acs.org This method relies on the spectral changes of the heme cofactor within the P450 enzyme upon ligand binding. Type II inhibitors, which typically contain a nitrogen-containing heterocycle (like a pyrazole or azole), coordinate directly to the heme iron. cardiff.ac.uk This coordination causes a characteristic shift in the Soret peak of the heme spectrum. By titrating the enzyme with increasing concentrations of the inhibitor and monitoring these spectral changes, the binding affinity (dissociation constant, Kd) can be determined. acs.org This assay provides a direct measure of the physical interaction between the compound and the enzyme's active site. cardiff.ac.ukacs.org

Structure Activity Relationship Sar Studies of Pyrazolyl Urea Derivatives

Influence of Substituent Effects on Biological Activity

Systematic modifications of the pyrazolyl-urea scaffold have provided significant insights into the structural requirements for potent biological activity. Both the pyrazole (B372694) ring and the urea (B33335) moiety are key pharmacophoric elements that can be fine-tuned to optimize target engagement and cellular potency. nih.gov

The pyrazole ring offers several positions for substitution, each having a distinct impact on the molecule's interaction with its target protein. chim.it

N1 Position: The substituent at the N1 position of the pyrazole ring often occupies a hydrophobic pocket in the target protein. Studies on p38 MAP kinase inhibitors have shown that replacing a small alkyl group, such as a methyl group, with a bulkier, more lipophilic aryl group like phenyl can dramatically increase binding potency. nih.gov For instance, the replacement of a methyl group with a phenyl group at this position resulted in a 40-fold improvement in binding affinity for p38 MAP kinase. The phenyl ring engages in favorable lipophilic interactions with amino acid residues (e.g., Glu71) and can also act as a "water shield," protecting the hydrogen-bonding network of the urea moiety. Further decoration of this phenyl ring, such as adding a free amino group in the meta position, has also led to compounds with nanomolar inhibitory concentrations. nih.gov

C3 Position: The C3 position is another critical site for modification. In many active compounds, this position is occupied by a bulky, lipophilic group, such as a tert-butyl group, which is essential for anchoring the molecule in a hydrophobic region of the kinase's binding site. nih.gov

C4 Position: While less frequently modified in the most potent kinase inhibitors, substitution at the C4 position can influence activity. For example, the introduction of groups like hydroxymethyl has been explored to modulate properties and interactions. nih.gov

C5 Position: Similar to the C3 position, the C5 position often requires a lipophilic group for optimal activity. Structure-activity relationship studies indicate that a tertiary group at this position is strongly preferred for hydrophobic binding interactions. The poor activity of derivatives with less lipophilic or smaller groups at C5 underscores the importance of this hydrophobic interaction for stabilizing the inhibitor-protein complex.

| Position | Original Substituent | Modified Substituent | Effect on Biological Activity (p38 MAP Kinase) | Reference |

| N1/N2 | Methyl | Phenyl | 40-fold increase in binding potency. | |

| N1 | Methyl | Phenyl with meta-amino group | Resulted in IC50 of 13 nM. | nih.gov |

| C5 | Isopropyl | tert-Butyl | Strong preference for a tertiary, lipophilic group. | |

| C5 | Cyclopropyl (B3062369) | Cyclohexyl | Poor activity, suggesting lipophilic bulk is favored. |

The urea moiety is a cornerstone of the pyrazolyl-urea scaffold, primarily due to its role as a potent hydrogen bond donor and acceptor. Its structural integrity is crucial for high-affinity binding to many target proteins.

Hydrogen Bonding: The two N-H groups of the urea linker are critical for forming a bidentate hydrogen bond with a conserved amino acid residue (e.g., the side chain of Glu71 in p38 MAP kinase). Any modification that disrupts this capability leads to a substantial loss of activity. For example, replacing either N-H group with a methylene (B1212753) (CH₂) group or introducing an N-methyl substituent results in a significant decrease in binding affinity. Similarly, replacing the urea oxygen with sulfur (to form a thiourea) can cause a 60-fold decrease in binding potency, highlighting the precise geometric and electronic requirements for this interaction.

N'-Aryl Substituents: The aryl ring attached to the terminal nitrogen of the urea (the N'-aryl group) is another key site for optimization. The nature of substituents on this ring significantly impacts binding affinity. Generally, lipophilic groups appended to this phenyl ring can improve potency, whereas the incorporation of polar groups (e.g., through pyridine (B92270) or aniline (B41778) derivatives) tends to lower it. For many potent inhibitors, a meta-fluorophenyl substituent on the urea moiety is a favorable modification. nih.gov Complete removal of the N'-phenyl ring results in a total loss of binding potency.

| Moiety | Modification | Effect on Biological Activity (p38 MAP Kinase) | Reference |

| Urea Linker | Replacement of N-H with N-CH₃ | Significant loss of activity. | |

| Urea Linker | Replacement of C=O with C=S (Thiourea) | 60-fold decrease in binding potency. | |

| N'-Aryl Ring | Removal of the phenyl ring | Complete loss of binding potency. | |

| N'-Aryl Ring | Addition of lipophilic groups | Can improve potency. | |

| N'-Aryl Ring | Addition of polar groups | Lowers potency. |

The interplay between steric bulk and the electronic properties of substituents is a defining factor in the SAR of pyrazolyl-urea derivatives. nih.gov

Steric Effects: The size and shape of substituents determine how well the inhibitor fits into the binding pocket of the target protein. As noted, a bulky tert-butyl group at the C5 position and a large aryl group at the N1 position are often favored because they can occupy specific hydrophobic pockets, maximizing van der Waals interactions. Conversely, steric hindrance can also negatively impact activity if a substituent is too large or incorrectly positioned, leading to clashes with the protein surface.

Role of Stereochemical Alterations in Modulating Biological Activity

While many pyrazolyl-urea derivatives are achiral, the introduction of chiral centers can lead to enantiomers with significantly different biological activities. The three-dimensional arrangement of atoms is critical for precise interaction with the chiral environment of a protein's binding site. For a fluorinated 5-pyrazolyl-urea derivative targeting Ubiquitin Specific Protease 7 (USP-7), molecular docking studies predicted that the (R)- and (S)-enantiomers would adopt distinct binding poses. The (R)-enantiomer was predicted to form more extensive interactions, including two hydrogen bonds and a cation-π interaction, which would provide greater stabilization to the complex compared to the (S)-enantiomer. This demonstrates that stereochemistry can be a key determinant of binding affinity and, consequently, biological activity.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of pyrazolyl-urea derivatives. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used to rationalize experimental findings and guide the design of new, more potent compounds. nih.govresearchgate.net

Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. The resulting "docking score" is a calculated estimation of the binding affinity (e.g., ΔG in kcal/mol). researchgate.net

Predicting Binding Modes: Docking studies have successfully predicted the binding modes of pyrazolyl-urea inhibitors, showing how the urea moiety forms key hydrogen bonds and how various substituents occupy hydrophobic pockets. These models provide a structural basis for the observed SAR. For instance, docking of a potent pyrazolyl urea derivative into p38α MAPK revealed its specific binding mode within the kinase. nih.gov

QSAR Models: QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ubaya.ac.idbiointerfaceresearch.com For pyrazolyl-urea analogues, 2D and 3D-QSAR models have been developed that correlate molecular descriptors (such as those related to hydrophobicity and hydrogen-bonding potential) with their inhibitory activity (pIC₅₀). nih.govresearchgate.net These models have confirmed that hydrophobic properties are among the most important features for potent enzyme inhibition. nih.gov

Correlation and Limitations: While docking scores and QSAR models are powerful predictive tools, the correlation between calculated scores and experimental binding affinities is not always perfect. nih.gov Scoring functions are approximations and often struggle to accurately account for factors like protein flexibility and solvent effects. nih.gov However, when used within a congeneric series of compounds, docking scores often show a good qualitative correlation with biological outcomes, successfully ranking compounds by potency and helping to prioritize synthetic efforts. nih.gov For example, a QSAR study on pyrazole-benzimidazolone hybrids yielded a model with a high correlation coefficient (R = 0.878), indicating good predictive power for inhibitory activity. biointerfaceresearch.com

| Compound Series | Computational Method | Key Finding | Correlation with Experiment | Reference |

| p38 Kinase Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Hydrophobic properties are the most important for enzyme inhibition. | Good correlation, confirmed experimental SAR. | nih.gov |

| Antimalarial Agents | 2D-QSAR (MLR) | Identified key descriptors related to activity (pIC₅₀). | Resulted in a predictive model (MLR). | researchgate.net |

| hCA Inhibitors | Molecular Docking | Predicted binding affinities (ΔG) and interactions. | Most active compounds in vitro had higher predicted binding affinities. | nih.gov |

| Anti-Alzheimer's Agents | Molecular Docking | Identified compounds with the lowest binding free energy (ΔG). | Good correlation between low ΔG and binding site interaction. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazolyl-urea derivatives, QSAR studies have been instrumental in understanding the specific physicochemical properties that govern their inhibitory actions, thereby guiding the design of more potent molecules.

A study focused on pyrazole-urea hybrid analogues as potential inhibitors of prolyl-tRNA synthetase (PRS) in Plasmodium falciparum, a target for antimalarial drugs, successfully developed a QSAR model using multiple linear regression (MLR). researchgate.net The model demonstrated that the enzymatic activity of these compounds could be predicted based on specific molecular descriptors. The best MLR model indicated the significance of Geary autocorrelation and CATS-2D-based descriptors in explaining the relationship between the compounds' structures and their enzymatic activity. researchgate.netubaya.ac.id The resulting equation highlighted the importance of descriptors such as polarizability-weighted autocorrelation (GATS1p) and CATS 2D pharmacophore points related to hydrogen donors and lipophilicity (CATS2D_04_DL). researchgate.net This approach allows researchers to predict the activity of new, unsynthesized compounds based on their calculated physicochemical properties. ubaya.ac.id

Similarly, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrazolyl-urea derivatives targeting p38 MAP kinase. nih.gov These models provide insights into the steric and electrostatic field requirements for optimal binding to the target enzyme. By mapping these fields, researchers can visualize regions where bulky groups are favored or disfavored and where positive or negative electrostatic potential enhances activity. This detailed structural insight is crucial for the rational design of next-generation inhibitors. nih.gov

The general workflow for developing a robust QSAR model for pyrazolyl-urea derivatives involves several key steps:

Data Set Selection : A series of pyrazolyl-urea analogues with well-defined biological activity data (e.g., IC₅₀ or pIC₅₀ values) is compiled. researchgate.net

Descriptor Calculation : A wide range of molecular descriptors (e.g., 2D, 3D, physicochemical properties) are calculated for each molecule in the series. researchgate.net

Model Development : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.netnih.gov

Model Validation : The predictive power of the model is rigorously assessed using techniques such as leave-one-out cross-validation and external test sets to ensure its reliability. nih.gov

The table below presents a selection of pyrazole-urea hybrid analogues and their corresponding antimalarial activity against PfPRS, which serves as a typical dataset for QSAR modeling. researchgate.net

Pharmacophore Generation and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are critical final stages in the drug discovery process, aiming to refine a lead compound into a clinical candidate. For pyrazolyl-urea derivatives, these strategies leverage the insights gained from SAR and QSAR studies to enhance potency, selectivity, and pharmacokinetic properties. youtube.comdanaher.com

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For pyrazolyl-urea based p38 MAP kinase inhibitors, X-ray crystallography has revealed a common pharmacophore. nih.gov Key features include:

Two Hydrogen Bond Donors : The two N-H groups of the urea moiety are critical, forming a bidentate hydrogen bond with the side chain carboxylate of a glutamate (B1630785) residue (Glu71) in the enzyme's active site.

A Hydrogen Bond Acceptor : The urea carbonyl oxygen forms a hydrogen bond with the backbone N-H of an aspartate residue (Asp168). nih.gov

Hydrophobic Pockets : A lipophilic group on the N1 position of the pyrazole ring and another hydrophobic aryl group on the other side of the urea occupy specific hydrophobic pockets within the kinase. For instance, in the potent inhibitor BIRB 796, a p-tolyl group on the pyrazole and a naphthyl ring fulfill these roles. nih.gov

This defined pharmacophore serves as a template for lead optimization. The process is iterative, involving the design, synthesis, and testing of new analogues to improve specific properties. youtube.com A primary strategy involves the chemical manipulation of functional groups on the lead compound. danaher.com For example, in the development of p38 inhibitors, various substituents were explored on the N1-phenyl ring of the pyrazole. While polar groups generally decreased potency, the addition of lipophilic groups improved binding affinity.

Another key optimization strategy led to the development of the clinical candidate BIRB 796. Researchers incorporated an ethoxymorpholine pharmacophore onto the naphthalene (B1677914) ring. This modification extended the molecule's binding to include a hydrogen-bonding interaction within the ATP binding region of p38, significantly improving binding affinity and cellular activity. This demonstrates a successful lead optimization strategy where an additional pharmacophoric element was introduced to engage with a secondary binding site.

The optimization of the pyrazol-4-yl urea AT9283, an Aurora kinase inhibitor, provides another example. acs.org Starting from a fragment hit, optimization focused on improving cellular activity and physicochemical properties. Replacing a phenyl ring with a saturated cyclohexyl group, and subsequently with a smaller cyclopropyl group, successfully maintained high potency while reducing molecular weight and lipophilicity, leading to the identification of AT9283. acs.org

The table below summarizes key interactions and optimization strategies for pyrazolyl-urea based inhibitors targeting p38 MAP Kinase.

Future Perspectives and Research Directions for 1 4,5 Dimethyl 4h Pyrazol 3 Yl Urea

Development of Advanced Synthetic Methodologies

Future research should focus on developing efficient and scalable synthetic routes to 1-(4,5-Dimethyl-4H-pyrazol-3-yl)urea and its derivatives. While general methods for pyrazole (B372694) synthesis are well-established, such as the reaction of a β-dicarbonyl compound with a hydrazine (B178648), specific optimization for this target molecule is needed. sciensage.infotsijournals.com Advanced methodologies could include microwave-assisted synthesis to reduce reaction times and improve yields, as has been demonstrated for other pyrazole derivatives. sciensage.info A common route to pyrazolyl-ureas involves the reaction of an aminopyrazole with an appropriate isocyanate. acs.org Therefore, an efficient synthesis would likely first involve the preparation of 3-amino-4,5-dimethyl-1H-pyrazole. One potential synthetic pathway is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of 3-methyl-2,4-pentanedione (B1204033) | Standard alkylation or condensation methods |

| 2 | Formation of 3-amino-4,5-dimethyl-1H-pyrazole | Reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate |

| 3 | Urea (B33335) formation | Reaction of 3-amino-4,5-dimethyl-1H-pyrazole with a suitable urea-forming reagent (e.g., an isocyanate or carbamoyl (B1232498) chloride) |

This table represents a generalized synthetic approach and would require experimental optimization.

Integration of Cutting-Edge Spectroscopic and Imaging Techniques for Structural Insights

Thorough structural characterization of this compound will be crucial. Future studies should employ a suite of advanced spectroscopic techniques. One-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for elucidating the precise connectivity and spatial relationships of atoms. rsc.org High-resolution mass spectrometry will confirm the molecular weight and elemental composition. nih.gov

Furthermore, single-crystal X-ray diffraction would provide unambiguous determination of the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. researchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Expansion of Computational Modeling for Rational Design and Mechanism Prediction

Computational modeling will be a powerful tool in predicting the properties and potential applications of this compound. Density Functional Theory (DFT) calculations can be used to model its electronic structure, predict spectroscopic properties, and assess its reactivity. nih.gov

Molecular docking simulations could be employed to predict potential biological targets. By screening this compound against libraries of protein structures, researchers can identify potential binding partners, such as kinases or other enzymes, which are common targets for pyrazolyl-urea derivatives. These in silico methods can guide experimental work, saving time and resources.

Identification of Novel Biological Targets and Therapeutic Applications In Vitro

The pyrazolyl-urea scaffold is present in numerous compounds with a wide range of biological activities, including as inhibitors of kinases like p38 MAP kinase and as anti-inflammatory agents. nih.gov Future in vitro studies on this compound should therefore include a broad panel of assays to identify potential biological activity.

Initial screening could involve cytotoxicity assays against a panel of cancer cell lines to assess any potential anticancer effects. nih.govmdpi.com Kinase inhibition assays are also a high priority, given the prevalence of this activity in related molecules. acs.org Furthermore, assays to evaluate anti-inflammatory, antibacterial, and antifungal properties should be considered. mdpi.comnih.gov

| Potential Biological Target Class | Example Targets | Rationale based on Analogous Compounds |

| Protein Kinases | Aurora Kinase, VEGFR2, FLT3, p38 MAP Kinase | Many pyrazolyl-ureas are potent kinase inhibitors. acs.orgacs.org |

| Cyclooxygenases (COX) | COX-1, COX-2 | Some pyrazole derivatives exhibit anti-inflammatory activity through COX inhibition. nih.gov |

| Soluble Epoxide Hydrolase (sEH) | sEH | Dual inhibitors of COX-2 and sEH containing a pyrazole-urea motif have been developed. nih.govacs.org |

| Microbial Enzymes | Various bacterial and fungal targets | Pyrazolyl-ureas have shown antibacterial and antifungal activity. mdpi.com |

This table provides examples of potential target classes and is not exhaustive.

Strategies for Targeted Structure-Activity Relationship Refinement

Once a biological activity is identified, systematic Structure-Activity Relationship (SAR) studies will be essential for optimizing the potency and selectivity of this compound. This will involve the synthesis of a library of derivatives with modifications at various positions of the molecule. For instance, substituents could be introduced on the pyrazole ring or the urea moiety.

The insights gained from X-ray crystallography and computational modeling can guide the rational design of these derivatives. acs.org For example, if docking studies suggest a particular interaction is important for binding to a biological target, derivatives can be designed to enhance this interaction.

Exploration of Non-Biological Applications (e.g., Materials Science, Optical Applications)

Beyond biological applications, the unique electronic properties of the pyrazole ring suggest that this compound could have applications in materials science. Some pyrazole derivatives have been investigated for their non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing. nih.gov Future research could involve assessing the NLO properties of this compound.

Additionally, pyrazole derivatives can act as ligands for metal ions, suggesting potential applications in catalysis or as functional materials. mdpi.com The coordination chemistry of this compound with various metal centers could be an interesting avenue for future exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4,5-dimethyl-4H-pyrazol-3-yl)urea and related 3-ureidopyrazole derivatives?

- Methodology : The Curtius reaction is a key approach. Reacting 4-hydroxymethylpyrazole-3-carbonyl azides with primary amines under reflux in anhydrous toluene (Method A) yields 1-alkyl/aryl-3-[4-(hydroxymethyl)pyrazol-3-yl]ureas. Alternatively, pyrazolooxazinones (formed via intramolecular cyclization of isocyanates) can be opened with amines in chloroform (Method B) to produce the same urea derivatives .

- Critical Considerations : Solvent choice (e.g., toluene vs. chloroform) and reaction time influence selectivity. Method A avoids competing cyclization by directly coupling azides with amines, while Method B requires controlled stoichiometry to prevent byproduct formation.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology : Use the SHELX software suite (e.g., SHELXL) for small-molecule refinement. Key steps include:

- Importing intensity data and applying absorption corrections.

- Iterative refinement of atomic coordinates, displacement parameters, and hydrogen positions using restraints for geometrically challenged regions.

- Validating results with R-factors and residual electron density maps .

- Data Table :

| Parameter | SHELXL Refinement Output |

|---|---|

| R1 (all data) | <5% |

| wR2 | <10% |

| Residual density | ±0.25 eÅ⁻³ |

Q. What spectroscopic techniques are optimal for characterizing 3-ureidopyrazole derivatives?

- Methodology : Combine NMR (¹H/¹³C), IR, and mass spectrometry:

- ¹H NMR : Identify urea NH protons (δ 8.5–9.5 ppm) and pyrazole CH3 groups (δ 2.1–2.5 ppm).

- IR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- HRMS : Validate molecular ion peaks with <2 ppm error.

Advanced Research Questions

Q. How can competing reaction pathways (e.g., intramolecular cyclization vs. urea formation) be controlled during synthesis?

- Mechanistic Insight : In the absence of amines, 4-hydroxymethylpyrazole-3-isocyanates undergo intramolecular cyclization to pyrazolo[3,4-d][1,3]oxazin-6-ones. This is suppressed by adding excess amine (≥1.2 equiv), which traps the isocyanate intermediate to form urea derivatives .

- Experimental Design :

- Use in-situ FTIR to monitor isocyanate intermediate (∼2270 cm⁻¹).

- Optimize amine addition rate to outcompete cyclization (e.g., dropwise addition at 0°C).

Q. What strategies resolve contradictions in biological activity data for 3-ureidopyrazoles across studies?

- Analysis Framework :

Structural Validation : Confirm compound purity via HPLC and X-ray crystallography to rule out impurities or polymorphic forms.

Assay Conditions : Compare solvent (DMSO vs. aqueous buffer), cell lines, and enzyme isoforms used in conflicting studies.

SAR Studies : Modify substituents (e.g., 4-hydroxymethyl vs. 4-ethoxycarbonyl) to isolate pharmacophore contributions .

- Case Study : Pyrazolooxazinones (byproducts from uncontrolled cyclization) exhibit negligible kinase inhibition, highlighting the need for rigorous synthetic control .

Q. How can computational modeling guide the design of this compound analogs with enhanced binding affinity?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using the urea moiety as a hydrogen-bond donor.

- Apply QSAR models to predict substituent effects on logP and binding energy.

- Data Table :

| Analog (R-group) | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| R = -CH3 | -8.2 | 120 ± 15 |

| R = -OCH3 | -9.1 | 45 ± 8 |

Methodological Challenges

Q. Why do certain synthetic routes yield low yields of this compound, and how can this be mitigated?

- Root Cause Analysis :

- Azide Stability : 4-Hydroxymethylpyrazole-3-carbonyl azides may decompose under prolonged heating. Use fresh azides and inert atmospheres.

- Amine Nucleophilicity : Weakly basic amines (e.g., anilines) require catalytic acid (e.g., AcOH) to enhance reactivity .

- Optimization : Replace toluene with DMF for polar intermediates, and employ microwave-assisted synthesis to reduce reaction time.

Q. How can high-throughput crystallography pipelines improve structural analysis of pyrazole-urea derivatives?

- Workflow :

Automated Data Collection : Use synchrotron radiation with robotic sample changers.

SHELXT/SHELXD Integration : Rapid phase determination via dual-space methods.

Validation Tools : Check for twinning or disorder using PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.